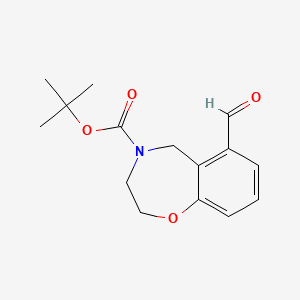![molecular formula C12H13N3O3 B1485335 (2E)-3-{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}prop-2-ensäure CAS No. 2098157-36-7](/img/structure/B1485335.png)
(2E)-3-{1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}prop-2-ensäure
Übersicht
Beschreibung
(2E)-3-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid is a useful research compound. Its molecular formula is C12H13N3O3 and its molecular weight is 247.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2E)-3-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2E)-3-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimikrobielle Anwendungen
Diese Verbindung zeigt Potenzial als antimikrobielles Mittel. Chalcone, die ein ähnliches Strukturmotiv aufweisen, wurden auf ihre antimikrobiellen Eigenschaften gegen eine Vielzahl bakterieller und Pilzpathogene untersucht . Das Vorhandensein des 1,2-Oxazolrings, der für seine bioaktiven Eigenschaften bekannt ist, könnte die antimikrobielle Wirksamkeit dieser Verbindung verbessern.
Entzündungshemmende Eigenschaften
Verbindungen mit einem Chalcon-Grundgerüst haben entzündungshemmende Aktivitäten gezeigt . Die spezifische Struktur dieser Verbindung, insbesondere die Pyrazol-Einheit, kann mit wichtigen Enzymen oder Rezeptoren interagieren, die am Entzündungsprozess beteiligt sind, und bietet eine Grundlage für ihre Anwendung in der entzündungshemmenden Forschung.
Antioxidatives Potenzial
Die antioxidative Kapazität von Chalconen ist gut dokumentiert, und die strukturelle Ähnlichkeit dieser Verbindung legt nahe, dass sie als wirksamer Radikalfänger dienen könnte . Diese Eigenschaft ist entscheidend für die Vorbeugung von oxidativen Stress-bedingten Krankheiten und könnte ein Schwerpunkt für pharmakologische Studien sein.
Synthese von heterocyclischen Verbindungen
Chalcone sind bekannte Zwischenprodukte für die Synthese verschiedener heterocyclischer Verbindungen wie Pyrimidine, Pyrazoline, Pyrazole oder Thiazine . Die betreffende Verbindung könnte in der synthetischen organischen Chemie verwendet werden, um eine Reihe heterocyclischer Verbindungen mit potentiellen pharmazeutischen Anwendungen zu erzeugen.
Süßstoffe und Sonnenschutzmittel
Einige Derivate von Chalconen werden als Süßstoffe und Sonnenschutzmittel verwendet . Die Forschung zu den Anwendungen dieser Verbindung könnte ihre Nützlichkeit in diesen Industrien untersuchen und möglicherweise zur Entwicklung neuer Süßstoffe oder sonnenlicht-schützender Formulierungen führen.
Korrosionsinhibition
Obwohl dies nicht direkt mit der betreffenden Verbindung zusammenhängt, haben Untersuchungen an ähnlichen Verbindungen Potenzial in Antikorrosionsanwendungen gezeigt . Die Erforschung dieses Bereichs könnte zur Entwicklung neuer Korrosionsinhibitoren für industrielle Zwecke führen, insbesondere in Umgebungen, in denen Metalldegradation ein Problem darstellt.
Eigenschaften
IUPAC Name |
(E)-3-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrazol-4-yl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c1-8-11(9(2)18-14-8)7-15-6-10(5-13-15)3-4-12(16)17/h3-6H,7H2,1-2H3,(H,16,17)/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYXGBALAZFLPHM-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2C=C(C=N2)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NO1)C)CN2C=C(C=N2)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


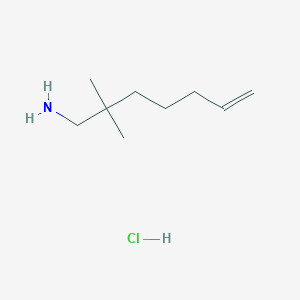
amine hydrochloride](/img/structure/B1485253.png)

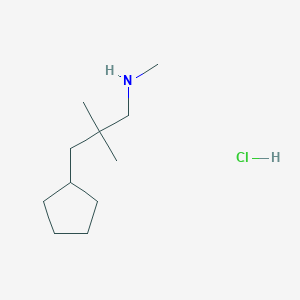
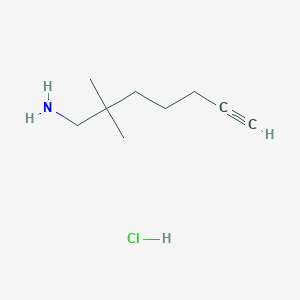


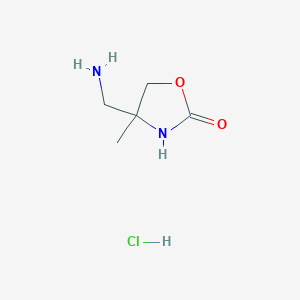
![N-methylspiro[4.5]decan-8-amine hydrochloride](/img/structure/B1485264.png)
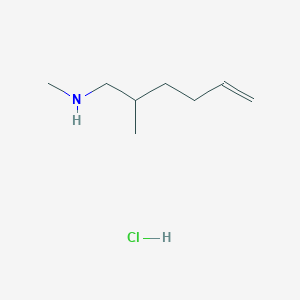
![6-Benzyl-2,6-diazaspiro[3.4]octane-8-carboxylic acid dihydrochloride](/img/structure/B1485266.png)
![4-[(1,3-Oxazol-4-yl)methyl]-1,4-diazepan-5-one dihydrochloride](/img/structure/B1485271.png)
![2-(Pyridin-2-yl)-2,7-diazaspiro[4.4]nonan-3-one dihydrochloride](/img/structure/B1485273.png)
